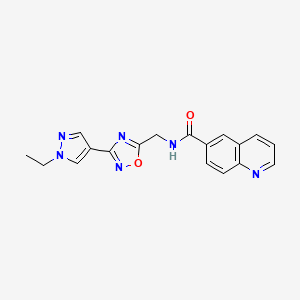
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative, which is a class of compounds that have been extensively studied due to their interesting pharmaceutical and biological activities . The quinoline moiety is present in many biologically active molecules and drugs . The compound also contains a pyrazole ring and an oxadiazole ring, both of which are common structures in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, pyrazole, and oxadiazole rings. The quinoline moiety can display different tautomeric forms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the quinoline, pyrazole, and oxadiazole rings. These moieties can undergo various chemical reactions, depending on the conditions .Aplicaciones Científicas De Investigación
ATM Kinase Inhibition
A study by Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, highlighting their potential in probing ATM inhibition in vivo and their efficacy in disease models when combined with DNA damage-inducing agents (Degorce et al., 2016).
Antimicrobial Activity
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents. This research underscores the utility of such compounds in addressing bacterial and fungal infections (Holla et al., 2006).
Cytotoxic Activity
Deady et al. (2003) reported on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrating potent cytotoxic properties against several cancer cell lines, suggesting their application in cancer research (Deady et al., 2003).
Hypertensive Activity
Kumar and Mashelker (2007) prepared novel heterocyclic compounds, including 1,2,4-oxadiazole derivatives, expected to exhibit hypertensive activity, indicating their potential in cardiovascular disease treatment (Kumar & Mashelker, 2007).
Anticancer Activity
Idrees et al. (2020) synthesized derivatives integrating quinoline, pyrazole, and benzofuran moieties, screened for in vitro antibacterial activity, demonstrating their potential application in cancer research (Idrees et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-24-11-14(9-21-24)17-22-16(26-23-17)10-20-18(25)13-5-6-15-12(8-13)4-3-7-19-15/h3-9,11H,2,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYPMYPHDRMHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

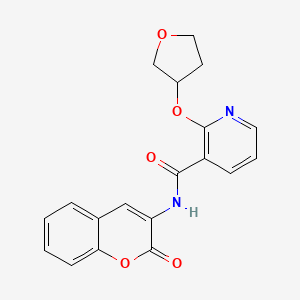
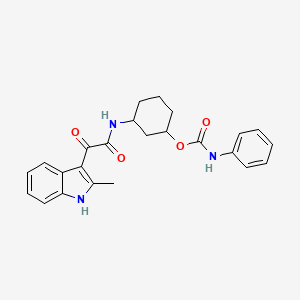
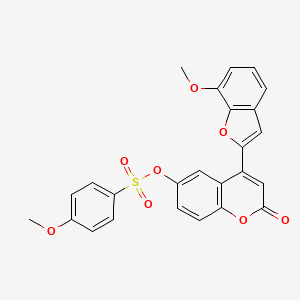
![N-(1-cyanocyclopentyl)-2-[4-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2805094.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2805098.png)
![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)
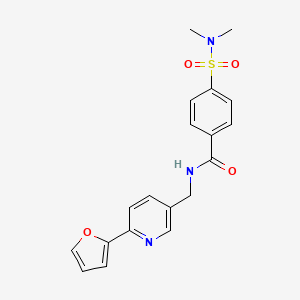
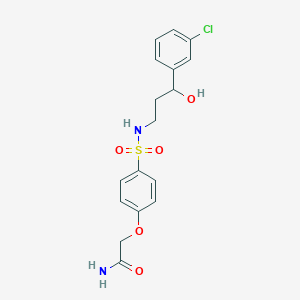
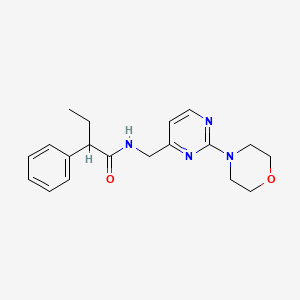
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)
![8,10-Dimethyl-4-(4-methylpiperazin-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2805107.png)
![6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2805108.png)
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)